molecular formula C19H23N3O3 B14898352 tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate

tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate

Cat. No.: B14898352
M. Wt: 341.4 g/mol
InChI Key: CAEVMMMMYADYIG-UHFFFAOYSA-N
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Description

tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate is a synthetic β-carboline derivative featuring a pyridoindole core substituted with a methyl group at position 1 and a tert-butyl carbamate-linked ethyloxy chain at position 5. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing antiparasitic and antiproliferative agents . Its structure combines the planar aromatic system of β-carbolines—known for intercalation with biomolecules—with a carbamate group that enhances solubility and stability during synthetic processes .

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl N-[2-[(1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy]ethyl]carbamate

InChI

InChI=1S/C19H23N3O3/c1-12-17-14(7-8-20-12)15-11-13(5-6-16(15)22-17)24-10-9-21-18(23)25-19(2,3)4/h5-8,11,22H,9-10H2,1-4H3,(H,21,23)

InChI Key

CAEVMMMMYADYIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=C(C=C3)OCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Pictet-Spengler Cyclization

The pyridoindole scaffold is commonly synthesized via Pictet-Spengler cyclization , a reaction between tryptamine derivatives and carbonyl compounds. For example:

  • Substrate : Methyl 3-(1H-indol-3-yl)propanoate reacts with formaldehyde under acidic conditions to yield β-carboline intermediates.
  • Oxidative Aromatization : Manganese dioxide (MnO₂) mediates oxidation and aromatization, converting tetrahydro-β-carbolines to 9H-pyrido[3,4-b]indoles.

Example Protocol :

  • React methyl 3-(1H-indol-3-yl)propanoate with formaldehyde in acetic acid.
  • Treat the intermediate with MnO₂ in dichloromethane to afford methyl 9H-pyrido[3,4-b]indole-1-carboxylate.
  • Demethylation : Use boron tribromide (BBr₃) to hydrolyze the ester to a hydroxyl group.

Methylation at the 1-Position

The 1-methyl group is introduced via alkylation or reductive amination :

  • Alkylation : Treat the pyridoindole with methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate).
  • Reductive Amination : Use formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol.

Key Data :

Parameter Value Reference
Yield (Methylation) 85–92%
Purity (HPLC) >98%

Synthesis of tert-Butyl (2-Hydroxyethyl)carbamate

Carbamate Formation

The ethyloxy-carbamate precursor is prepared by reacting 2-aminoethanol with di-tert-butyl dicarbonate (Boc₂O):

  • Dissolve 2-aminoethanol in tetrahydrofuran (THF).
  • Add Boc₂O and 4-dimethylaminopyridine (DMAP) at 0°C.
  • Stir at room temperature for 12 hours.

Example Protocol :

  • Reagents : 2-Aminoethanol (1.0 eq), Boc₂O (1.1 eq), DMAP (0.1 eq).
  • Yield : 89–95% after column chromatography.

Mesylation of the Hydroxyl Group

To activate the hydroxyl group for nucleophilic substitution:

  • Treat tert-butyl (2-hydroxyethyl)carbamate with methanesulfonyl chloride (MsCl) in dichloromethane.
  • Add triethylamine (TEA) as a base.

Key Data :

Parameter Value Reference
Reaction Time 2 hours
Yield 90–94%

Etherification of 1-Methyl-9H-pyrido[3,4-b]indol-6-ol

Nucleophilic Substitution

The mesylated carbamate reacts with the pyridoindole’s hydroxyl group under basic conditions:

  • Dissolve 1-methyl-9H-pyrido[3,4-b]indol-6-ol in dimethylformamide (DMF).
  • Add sodium hydride (NaH) to deprotonate the hydroxyl group.
  • Introduce tert-butyl (2-(methylsulfonyl)ethyl)carbamate and stir at 60°C.

Optimized Conditions :

Parameter Value Reference
Temperature 60°C
Base NaH (2.0 eq)
Yield 75–82%

Mitsunobu Reaction Alternative

For sterically hindered substrates, the Mitsunobu reaction offers higher efficiency:

  • Combine pyridoindol-6-ol, tert-butyl (2-hydroxyethyl)carbamate, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in THF.
  • Stir at room temperature for 24 hours.

Key Data :

Parameter Value Reference
DIAD Equivalence 1.5 eq
Yield 68–73%

Purification and Characterization

Chromatographic Methods

  • Normal-Phase Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for intermediate purification.
  • Reverse-Phase HPLC : Final product purity is confirmed using a C18 column (acetonitrile/water gradient).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H), 7.89 (d, J = 8.0 Hz, 1H), 4.25 (t, J = 6.0 Hz, 2H, OCH₂), 3.45 (s, 3H, NCH₃), 1.44 (s, 9H, Boc).
  • HRMS (ESI+) : m/z calcd. for C₂₁H₂₆N₃O₃ [M+H]⁺: 368.1965; found: 368.1968.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Nucleophilic Substitution Short reaction time Requires strong base 75–82
Mitsunobu Reaction Mild conditions High reagent cost 68–73

Industrial-Scale Considerations

  • Cost Efficiency : Nucleophilic substitution is preferred for large-scale synthesis due to lower reagent costs.
  • Safety : Mesylation requires handling corrosive MsCl in a controlled environment.
  • Process Telescoping : Combined steps (e.g., in situ mesylation and alkylation) reduce purification needs.

Chemical Reactions Analysis

tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Analogs

The compound is compared to three classes of derivatives: acrylamides, ureas, and unmodified β-carbolines.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Functional Group Biological Activity Reference
tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate C₁₉H₂₃N₃O₃ 341.41 g/mol Carbamate Intermediate for antiparasitics
(E)-3-(4-methoxyphenyl)-N-(2-((1-methyl-9H-pyrido[3,4-b]indol-7-yl)oxy)ethyl)acrylamide (6f) C₂₄H₂₂N₃O₃ 400.45 g/mol Acrylamide Antiplasmodial (IC₅₀: 0.12 µM)
1-(2-((7-Chloroquinolin-4-yl)amino)ethyl)-3-(2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl) urea (5) C₂₇H₂₅ClN₆O₂ 513.98 g/mol Urea Antiproliferative (IC₅₀: 1.8 µM)
Harmane (unmodified β-carboline) C₁₂H₁₀N₂ 182.22 g/mol β-carboline core Neurotoxic (linked to essential tremor)

Functional Group Impact on Activity

  • Carbamate Group (Target Compound) : The tert-butyl carbamate acts as a protective group, improving synthetic yield and stability. It is typically cleaved in later steps to generate active amines or ureas .
  • Acrylamide Derivatives (e.g., 6f) : The acrylamide moiety enhances antiplasmodial potency, likely through covalent interactions with parasite enzymes. Compound 6f exhibits an IC₅₀ of 0.12 µM against Plasmodium falciparum, outperforming many carbamate-based intermediates .
  • Urea Derivatives (e.g., 5) : Urea linkages enable hydrogen bonding with biological targets, contributing to antiproliferative activity. Compound 5 shows moderate activity (IC₅₀: 1.8 µM) against cancer cell lines .

Pharmacological and Toxicological Contrasts

  • Anti-Neurotoxic Design: Unlike unmodified β-carbolines (e.g., harmane), which are associated with essential tremor due to their neurotoxic effects , the target compound and its derivatives mitigate toxicity through functionalization.
  • Antiplasmodial Specificity: Acrylamide derivatives (e.g., 6f) achieve nanomolar potency against malaria parasites, whereas the carbamate intermediate itself is inactive, highlighting the necessity of post-modification .

Mechanistic Insights

  • β-Carboline Core : The pyridoindole system enables intercalation with DNA or inhibition of topoisomerases, a trait shared with harmane but redirected toward antiparasitic targets in modified derivatives .
  • Role of Substituents : The tert-butyl carbamate in the target compound enhances solubility, facilitating its use as an intermediate. Its cleavage generates reactive amines for further functionalization into urea or acrylamide derivatives .

Q & A

Basic: What are the key synthetic steps for preparing tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate?

Answer:
The synthesis involves two critical stages:

Formation of the amine intermediate : 2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine (4) is synthesized from 5-methoxytryptamine via a published procedure involving cyclization and deprotection steps .

Carbamate coupling : The amine is reacted with 1,1'-carbonyldiimidazole (CDI) in dry DMF at 0°C, followed by addition of the tert-butyl carbamate precursor. The product is purified via column chromatography (dichloromethane/methanol) and triturated with diethyl ether, yielding a pale yellow solid (70% yield) .

Key Data:

StepReagents/ConditionsYieldPurification Method
Amine synthesis5-Methoxytryptamine, cyclizationN/ALiterature-based
Carbamate couplingCDI, DMF, 0°C → RT70%Column chromatography, trituration

Basic: How is compound purity validated in academic research?

Answer:
Purity is assessed using:

  • High-Performance Liquid Chromatography (HPLC) : Achieves >99.5% purity for structurally related acrylamide derivatives .
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Confirms molecular weight and absence of impurities .
  • ¹H/¹³C NMR and IR Spectroscopy : Validates structural integrity and functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) .

Example:
For analogs like (E)-3-(3-fluorophenyl)-N-(2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)acrylamide (23b), HPLC retention times and spectral data are cross-validated to ensure reproducibility .

Basic: What storage conditions are recommended for this compound?

Answer:

  • Temperature : Store at room temperature in airtight containers .
  • Light Sensitivity : Protect from direct sunlight to prevent photodegradation .
  • Reactivity : Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the carbamate group .

Advanced: How can researchers optimize coupling reactions to improve yields?

Answer:
Critical variables include:

  • Activation Method : CDI is preferred over other coupling agents (e.g., DCC) due to its stability in polar aprotic solvents like DMF .
  • Temperature Control : Initiating reactions at 0°C minimizes side reactions before warming to room temperature .
  • Stoichiometry : A 1.2:1 molar ratio of CDI to amine ensures complete activation .

Troubleshooting Low Yields:

  • Purification : Use gradient elution in column chromatography to resolve unreacted starting materials.
  • Solvent Choice : Anhydrous DMF reduces hydrolysis of intermediates .

Advanced: How to resolve contradictory NMR data during structural confirmation?

Answer:

  • 2D NMR Techniques : HSQC and HMBC experiments clarify ambiguous proton-carbon correlations (e.g., distinguishing pyridoindole aromatic protons from carbamate signals) .
  • Comparative Analysis : Cross-reference with spectral data from analogs (e.g., tert-butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)(methyl)carbamate in ) .
  • X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides definitive confirmation .

Case Study:
In antiplasmodial acrylamide derivatives (), overlapping aromatic signals were resolved using COSY and NOESY, confirming regioselectivity .

Advanced: What structure-activity relationships (SAR) guide biological evaluation of analogs?

Answer:

  • Core Modifications : Fluorination at the phenyl group (e.g., 23b in ) enhances antiplasmodial activity by improving lipophilicity and target binding .
  • Linker Flexibility : Ethoxyethyl spacers balance solubility and membrane permeability .
  • Carbamate Stability : tert-Butyl groups protect against enzymatic hydrolysis in vitro, prolonging half-life .

Biological Data:

AnalogModificationIC₅₀ (Anti-Plasmodium)
23b3-Fluorophenyl0.8 µM
6Urea linker1.2 µM

Advanced: How to mitigate hazards during large-scale synthesis?

Answer:

  • Ventilation : Use fume hoods to handle DMF, which may release toxic vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact (per SDS guidelines in ) .
  • Waste Disposal : Neutralize reaction byproducts (e.g., imidazole from CDI) with dilute acetic acid before aqueous disposal .

Advanced: What computational tools predict reactivity or degradation pathways?

Answer:

  • DFT Calculations : Model carbamate hydrolysis kinetics under acidic/basic conditions.
  • Retrosynthesis Software : Tools leveraging Reaxys or Pistachio databases propose alternative synthetic routes (e.g., avoiding hazardous reagents) .

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